Product packaging for 2-Iodo-4,6-dimethoxybenzoic acid(Cat. No.:)

2-Iodo-4,6-dimethoxybenzoic acid

Cat. No.: B8052973
M. Wt: 308.07 g/mol
InChI Key: CXVWUCDVWPDFNK-UHFFFAOYSA-N
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Description

2-Iodo-4,6-dimethoxybenzoic acid (CAS 852810-81-2) is a versatile aromatic building block prized in organic synthesis for its reactive iodo and carboxylic acid functional groups. Its structure is particularly valuable in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to construct complex biaryl and other aromatic structures found in agrochemicals and pharmaceuticals . The electron-donating dimethoxy groups at the 4 and 6 positions enhance solubility and direct further electrophilic substitution, making it a key intermediate for developing fine chemicals where selective functionalization of the aromatic ring is required . Research into similar dimethoxybenzoic acid derivatives highlights their relevance in sophisticated synthetic methodologies, including Cu(I)-catalyzed cascade cyclizations for the total synthesis of natural products like isocoumarins and phthalides . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use. Handle with care, referring to the safety data sheet, as it may cause skin, eye, and respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO4 B8052973 2-Iodo-4,6-dimethoxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4,6-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVWUCDVWPDFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)I)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Iodo 4,6 Dimethoxybenzoic Acid and Analogues

Strategies for Preparation

The primary methods for preparing 2-iodo-4,6-dimethoxybenzoic acid and its related compounds fall into three main categories: direct synthetic routes using directed metalation or halogenation, conversions from other benzoic acid precursors, and multistep syntheses that often utilize aldehyde intermediates.

Directed ortho-metalation (DoM) represents a potent technique for adding functional groups to specific positions on an aromatic ring. In the synthesis of this compound, the carboxylic acid group can direct a metalating agent, such as an organolithium reagent, to the adjacent ortho position. The subsequent reaction of the resulting aryllithium species with an iodine source, like molecular iodine (I₂), introduces the iodine atom at the C2 position with high regioselectivity.

Direct electrophilic halogenation is another possible route. libretexts.org However, the two electron-donating methoxy (B1213986) groups at the 4- and 6-positions strongly activate the aromatic ring, which can lead to the formation of multiple iodinated products and reduce the selectivity of the reaction. libretexts.orgyoutube.comkhanacademy.org To achieve mono-iodination at the desired C2 position, careful control of the reaction conditions, including the choice of iodinating agent and solvent, is essential. youtube.comkhanacademy.org

A prevalent and efficient method for synthesizing this compound is through the iodination of a suitable dimethoxybenzoic acid. For example, 3,5-dimethoxybenzoic acid can be directly iodinated. Research has shown that treating 3,5-dimethoxybenzoic acid with iodine and periodic acid in a mixture of sulfuric acid and acetic acid can produce the desired product in good yield.

While 2,6-dimethoxybenzoic acid is a key intermediate in the preparation of other compounds, its use as a direct precursor for this compound is less common. chemicalbook.comgoogle.com This is because it would necessitate the introduction of an iodine atom at a less reactive position.

Starting MaterialReagentsProductReference
3,5-Dimethoxybenzoic acidIodine, Periodic Acid, Sulfuric Acid, Acetic AcidThis compound researchgate.net

An alternative synthetic pathway involves the oxidation of a corresponding aldehyde or benzyl (B1604629) halide. For instance, 2-iodo-4,6-dimethoxybenzaldehyde can be oxidized to form the carboxylic acid. google.com This transformation can be accomplished using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). google.com To prevent unwanted side reactions, milder reagents like sodium chlorite (B76162) (NaClO₂) can also be employed. This two-step process, which involves synthesizing the aldehyde followed by its oxidation, offers a dependable route to the final product.

Similarly, a 2-iodo-4,6-dimethoxybenzyl halide could be oxidized to the corresponding benzoic acid. However, the synthesis and handling of these benzyl halides can be more challenging than the aldehyde-based route. google.com

PrecursorOxidizing AgentProductReference
2-Iodo-4,5-dimethylbenzaldehydePotassium permanganate (KMnO₄)2-Iodo-4,5-dimethylbenzoic acid
2-Chloro-4,5-dimethoxybenzyl chloridePotassium permanganate (KMnO₄)2-Chloro-4,5-dimethoxybenzoic acid google.com
2-Bromo-4,5-dimethoxybenzyl chloridePotassium permanganate (KMnO₄)2-Bromo-4,5-dimethoxybenzoic acid google.com

A crucial intermediate in the multistep synthesis of this compound is 2-iodo-4,6-dimethoxybenzaldehyde. uni.lu This aldehyde can be prepared from the commercially available 3,5-dimethoxybenzaldehyde (B42067) through direct iodination. One documented method uses silver trifluoroacetate (B77799) and iodine in chloroform (B151607) to achieve this conversion with a high yield. researchgate.net Following its synthesis, 2-iodo-4,6-dimethoxybenzaldehyde can be readily oxidized to the target carboxylic acid, as detailed in the preceding section. This multistep approach allows for the purification of the intermediate aldehyde, which can result in a higher purity of the final this compound product.

Starting MaterialReagentsIntermediateReference
3,5-DimethoxybenzaldehydeSilver trifluoroacetate, Iodine, Chloroform2-Iodo-4,6-dimethoxybenzaldehyde researchgate.net

Multistep Syntheses and Intermediate Compounds

General Synthetic Approaches to Dimethoxybenzoic Acid Scaffolds

The synthesis of dimethoxybenzoic acid structures, which are foundational to this compound, can be achieved through various routes. One common method begins with the methylation of a dihydroxybenzoic acid precursor. For instance, 3,5-dihydroxybenzoic acid can be treated with a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate to yield 3,5-dimethoxybenzoic acid. chemicalbook.com The reaction is typically performed in a solvent like acetone (B3395972) and heated to ensure completion. chemicalbook.com

Another approach involves the carboxylation of a dimethoxybenzene derivative. For example, 1,3-dimethoxybenzene (B93181) can be reacted with a strong base to form an organometallic intermediate, which is then quenched with carbon dioxide to introduce the carboxylic acid group, forming 2,6-dimethoxybenzoic acid. chemicalbook.com This method often employs sodium metal in a solvent like toluene (B28343). chemicalbook.com The synthesis of 4-amino-3,5-dimethoxybenzoic acid has been demonstrated starting from 3,5-dibromo-4-aminobenzoic acid through a copper-catalyzed methoxylation reaction. prepchem.com

These foundational dimethoxybenzoic acid scaffolds can then undergo further functionalization, such as iodination, to produce the target compound. The specific positioning of the iodo group is directed by the existing methoxy and carboxylic acid groups on the aromatic ring.

Table 1: Selected Synthetic Routes to Dimethoxybenzoic Acid Scaffolds

Starting Material Reagents Product Yield Reference
3,5-Dihydroxybenzoic acid Dimethyl sulfate, Potassium carbonate, Acetone 3,5-Dimethoxybenzoic acid 98% chemicalbook.com
1,3-Dimethoxybenzene Sodium, Toluene, Carbon dioxide 2,6-Dimethoxybenzoic acid 68-71% chemicalbook.com
3,5-Dibromo-4-aminobenzoic acid Sodium methylate, Copper(I) oxide, Dimethylformamide 4-Amino-3,5-dimethoxybenzoic acid 88% prepchem.com

Optimization of Synthetic Procedures

To maximize the efficiency and yield of this compound synthesis, careful optimization of the reaction conditions is paramount.

Catalytic Systems and Reagent Selection

The choice of iodinating agent and catalyst is critical. For the iodination of aromatic compounds, reagents like N-iodosuccinimide (NIS) are commonly used. researchgate.net The reactivity can be influenced by the presence of a catalyst. For instance, palladium catalysts have been used for the ortho-iodination of benzoic acid derivatives. researchgate.net The selection of the right combination of reagent and catalyst can significantly impact the regioselectivity and yield of the iodination step. In some cases, a simple and efficient method for the synthesis of iodoarenes involves the use of NIS without a metal catalyst. researchgate.net

Solvent Effects and Reaction Medium Engineering

The solvent system plays a crucial role in the reaction. For the synthesis of 2,6-dimethoxybenzoic acid, solvents like dimethylformamide or triethylamine (B128534) have been traditionally used, although they may not always provide the best results. google.com Toluene has been presented as an alternative solvent that can lead to a gentler reaction and higher yields. google.com The solubility of the reactants and the stability of intermediates are highly dependent on the solvent choice. In some iodination reactions, aqueous media have been explored, sometimes in combination with organic co-solvents and phase transfer catalysts to enhance solubility and reactivity. researchgate.net

Reaction Condition Control (Temperature, Time, Stoichiometry)

Precise control over temperature, reaction time, and the stoichiometry of reactants is essential for successful synthesis.

Temperature: Iodination reactions are often sensitive to temperature. For example, the esterification of veratric acid (3,4-dimethoxybenzoic acid) is carried out below 45 °C to ensure mild reaction conditions. google.com Higher temperatures, such as 120 °C, have been found to be beneficial for certain di-iodination reactions. researchgate.net

Time: The duration of the reaction must be sufficient for the starting materials to be consumed, but not so long that side products form. Reaction times can vary from a few hours to overnight, depending on the specific methodology. chemicalbook.comgoogle.com

Stoichiometry: The molar ratio of the iodinating agent to the substrate is a key parameter to control. An excess of the iodinating agent, such as three equivalents of NIS, can favor di-iodination. researchgate.net

Purification Strategies and Yield Optimization

After the reaction is complete, the desired product must be isolated and purified. Common techniques include:

Crystallization: This is a powerful method for purifying solid compounds. For example, 2,6-dimethoxybenzoic acid can be recrystallized from a mixture of acetone and hexane (B92381) or a methanol (B129727)/water system to obtain a high-purity product. chemicalbook.comgoogle.com

Acidification and Extraction: The reaction mixture is often acidified to precipitate the carboxylic acid, which can then be collected by filtration. chemicalbook.comchemicalbook.com Subsequent extraction with an organic solvent can further separate the product from inorganic impurities. prepchem.com

Yield optimization is an iterative process of adjusting these parameters. For example, a method for synthesizing 2,6-dimethoxybenzoic acid using sodium sand in toluene reported a yield of up to 70%. google.com

Reactivity and Mechanistic Investigations

Reactivity of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 2-iodo-4,6-dimethoxybenzoic acid is the primary site of chemical transformations. Aryl iodides are highly valued in organic synthesis due to the C-I bond's susceptibility to oxidative addition with transition metals, a key step in many cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it more reactive than the corresponding C-Br or C-Cl bonds.

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and aryl iodides like this compound are excellent substrates for these transformations. These reactions, typically catalyzed by transition metals, allow for the construction of complex molecular architectures.

Palladium catalysis is a powerful tool for forming new bonds, and the reactivity of aryl iodides in this context is well-established. The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation and reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.

####### 3.1.1.1.1. Intramolecular Biaryl Coupling for Polycyclic Systems

The intramolecular palladium-catalyzed biaryl coupling of substrates derived from 2-iodo-benzoic acids is a valuable strategy for the synthesis of polycyclic compounds containing a biaryl linkage. clockss.orgresearchgate.netresearchgate.net This approach has been successfully employed in the synthesis of various natural products and complex heterocyclic systems. clockss.orgresearchgate.net

A notable application analogous to the reactivity of this compound is the synthesis of graphislactone B. clockss.org In this synthesis, the precursor ester, formed from 2,4-dimethoxy-6-iodobenzoic acid and a phenolic partner, undergoes a smooth palladium-mediated intramolecular biaryl coupling to construct the core lactone structure. clockss.org This highlights the utility of the 2-iodobenzoyl moiety in directing the formation of complex polycyclic frameworks. The reaction typically proceeds via a C-H activation mechanism on the adjacent aromatic ring. clockss.org

Similarly, the palladium-assisted biaryl coupling of 1-(2-iodobenzoyl)-1,2,3,4-tetrahydroquinoline (B11176603) derivatives has been shown to produce pyrido[3,2,1-de]phenanthridin-8-one systems in excellent yields. researchgate.net This demonstrates the versatility of this intramolecular coupling strategy for accessing diverse polycyclic scaffolds. researchgate.net The general conditions for such transformations often involve a palladium catalyst, such as palladium(II) acetate, and a suitable ligand and base.

Table 1: Examples of Palladium-Catalyzed Intramolecular Biaryl Coupling

Starting Material MoietyCatalyst SystemProduct TypeReference
2,4-Dimethoxy-6-iodobenzoic acid derivativePd(OAc)₂ / LigandDibenzopyranone (Graphislactone B) clockss.org
1-(2-Iodobenzoyl)-1,2,3,4-tetrahydroquinolinePd(OAc)₂ / PPh₃Pyrido[3,2,1-de]phenanthridin-8-one researchgate.net

####### 3.1.1.1.2. C-H Arylation Pathways

Palladium-catalyzed C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized coupling partners. In these reactions, an aryl iodide can serve as the arylating agent. For instance, a novel and efficient method for the arylation of 2-arylbenzothiazoles via C–H activation has been described, where the CAr–CAr bond formation proceeds efficiently with good functional-group tolerance and high regioselectivity using an aryl iodide. nih.gov While this specific study does not use this compound, it establishes the principle that aryl iodides can be effectively used in palladium-catalyzed C-H arylation protocols. The directing group on the substrate guides the palladium catalyst to a specific C-H bond for activation and subsequent arylation.

Beyond palladium, other transition metals, notably copper, are also employed in cross-coupling reactions involving aryl iodides. The Ullmann reaction, one of the oldest cross-coupling reactions, traditionally uses copper to promote the coupling of two aryl halides to form a biaryl. organic-chemistry.orgnih.gov However, the electron-rich nature and steric hindrance of substrates similar to this compound, such as 2-iodo-1,3-dimethoxybenzene (B102195), can render them unreactive in classical Ullmann-type couplings. chemicalforums.com This is attributed to the difficulty of oxidative addition to the electron-rich aryl iodide. chemicalforums.com

The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is another important transformation. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper. wikipedia.org The high reactivity of the C-I bond makes aryl iodides excellent substrates for Sonogashira couplings, often allowing for milder reaction conditions compared to other aryl halides. libretexts.org While specific examples with this compound are not prominent in the literature, its structural features suggest it would be a viable substrate.

The Suzuki-Miyaura coupling, which pairs an aryl halide with an organoboron species, is another cornerstone of palladium-catalyzed cross-coupling. researchgate.netnih.gov The reactivity of aryl iodides in Suzuki reactions is generally high, allowing for efficient coupling under a variety of conditions. ucd.ie

Table 2: Overview of Potential Transition Metal-Mediated Reactions

Reaction NameMetal Catalyst(s)Coupling PartnerProduct TypeGeneral Reactivity of Aryl Iodides
Ullmann ReactionCopperAryl HalideBiarylHigh, but can be hindered by electron-donating groups and steric bulk. organic-chemistry.orgchemicalforums.com
Sonogashira CouplingPalladium, CopperTerminal AlkyneArylalkyneHigh, often proceeds under mild conditions. wikipedia.orgorganic-chemistry.org
Suzuki-Miyaura CouplingPalladiumOrganoboron CompoundBiarylHigh, generally very efficient. researchgate.netucd.ie

Nucleophilic aromatic substitution (SNAr) is another potential reaction pathway for aryl halides. However, for SNAr to occur readily, the aromatic ring typically needs to be activated by electron-withdrawing groups. The methoxy (B1213986) groups on this compound are electron-donating, which deactivates the ring towards traditional SNAr reactions.

Copper-catalyzed nucleophilic substitution, often referred to as an Ullmann-type reaction or Chan-Lam coupling, can sometimes overcome this limitation. organic-chemistry.orgnih.gov These reactions can form C-O, C-N, and C-S bonds. However, as noted in the context of Ullmann biaryl coupling, the electron-rich and sterically hindered nature of the 2-iodo-4,6-dimethoxyphenyl scaffold makes it a challenging substrate for such transformations. chemicalforums.com Attempts to perform copper-catalyzed N-arylation of imidazoles with the structurally similar 2-iodo-1,3-dimethoxybenzene have been reported to be unsuccessful, even with various catalysts, ligands, and solvents. chemicalforums.com This suggests that nucleophilic substitution pathways for this compound are likely to be challenging and may require specialized catalytic systems or harsh reaction conditions.

Cross-Coupling Reactions

Palladium-Catalyzed Reactions

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity, though its transformations are significantly influenced by the adjacent iodo and methoxy substituents.

The conversion of this compound into its corresponding esters and amides is subject to considerable steric hindrance. The presence of two ortho substituents, the iodo and a methoxy group, impedes the approach of nucleophiles such as alcohols and amines to the carboxylic acid's carbonyl carbon.

Standard condensation methods for amide bond formation often prove inefficient for sterically hindered substrates. rsc.orgchimia.ch The synthesis of amides from sterically demanding carboxylic acids and amines is a known challenge in organic synthesis, frequently resulting in low yields when using conventional coupling reagents. rsc.orgchimia.chresearchgate.net Alternative strategies, such as the in situ formation of acyl fluorides at elevated temperatures, have been developed to overcome the poor reactivity of hindered substrates. rsc.orgresearchgate.net Similarly, boron-based reagents like B(OCH₂CF₃)₃ have been employed for direct amidation, although hindered benzoic acids may require higher reaction temperatures for reasonable conversion. acs.org

Despite these challenges, esterification is achievable. For instance, the ethyl ester of the closely related 4-iodo-2,6-dimethoxybenzoic acid has been synthesized, demonstrating that while hindered, the reaction can proceed under appropriate conditions. chemicalbook.com The synthesis of related benzamides, such as 2-amino-4,6-dimethoxybenzamide, has been achieved through multi-step processes starting from precursors like 3,5-dimethoxyaniline, rather than direct amidation of a pre-existing benzoic acid. google.com

Table 1: Challenges in Esterification and Amidation of Hindered Benzoic Acids

Reaction Type Challenge Potential Solution
Amidation Steric hindrance from ortho-substituents reduces nucleophilic attack by amines. rsc.orgchimia.ch Use of specialized coupling reagents, conversion to acyl fluorides, or boron-mediated amidation at elevated temperatures. rsc.orgacs.org

Decarboxylation, the removal of the carboxyl group, is a significant reaction pathway for this molecule, often facilitated by the electron-donating methoxy groups which can stabilize reaction intermediates.

The carboxylic acid group can be replaced by another functional group through oxidative decarboxylation. A notable example is the reaction of the isomeric 2,6-dimethoxybenzoic acid with iodobenzene (B50100) diacetate (PhI(OAc)₂) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (353 K). nih.govnih.gov This process results in the formation of 2-iodo-1,3-dimethoxybenzene, effectively replacing the carboxyl group with an iodine atom. nih.govnih.gov This type of reaction is valuable in organic synthesis for the functionalization of aromatic rings. nih.gov

Transition metals, particularly palladium, are widely used to catalyze cross-coupling reactions. Decarboxylative coupling has emerged as a powerful method for forming carbon-carbon bonds, using carboxylic acids as readily available starting materials. The general strategy involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by transmetalation and reductive elimination. In decarboxylative variants, the carboxylic acid itself can become the coupling partner, often after conversion to a more reactive species.

Palladium-catalyzed decarboxylative processes can be used to form new carbon-carbon bonds at the position of the former carboxyl group. nih.gov For example, a decarboxylative palladation has been utilized in Heck-type olefination reactions of arene carboxylates. nih.gov While direct palladium-catalyzed decarboxylation of this compound is not explicitly detailed in the provided context, the iodine substituent itself is an excellent functional group for traditional palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Decarboxylation Mechanisms

Reactivity of Methoxy Substituents

The methoxy groups in this compound are generally stable. As aryl methyl ethers, they are significantly less reactive than alkyl ethers. Cleavage of the ether C-O bond requires harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The mechanism for aryl ether cleavage involves the protonation of the ether oxygen by the strong acid. libretexts.orgmasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion (I⁻ or Br⁻). For aryl alkyl ethers, the attack invariably occurs at the alkyl carbon (SN2 mechanism), not the aromatic carbon, due to the high energy of forming a phenyl cation. libretexts.org This results in the formation of a phenol (B47542) and an alkyl halide. libretexts.org In the case of this compound, cleavage of the methoxy groups would yield the corresponding dihydroxybenzoic acid derivative and methyl iodide. Diaryl ethers are resistant to cleavage by acids. libretexts.org

Table 2: Products of Aryl Alkyl Ether Cleavage

Ether Type Reagent Mechanism Products

Detailed Mechanistic Studies

Detailed mechanistic studies on closely related compounds provide insight into the reactivity of this compound. The decarboxylation of 2,6-dimethoxybenzoic acid with iodobenzene diacetate proceeds via a pathway where the carboxyl group is replaced by an iodine atom, yielding 2-iodo-1,3-dimethoxybenzene. nih.govnih.gov This transformation highlights a productive pathway for functional group interconversion on a highly substituted aromatic ring. nih.gov

The iodine atom on the ring is a versatile handle for further synthesis, particularly in palladium-catalyzed cross-coupling reactions. The C-I bond can readily undergo oxidative addition to a Pd(0) center, initiating catalytic cycles like the Suzuki-Miyaura or Heck reactions, allowing for the formation of new carbon-carbon bonds.

Transition State Analysis and Regioselectivity

The regioselectivity observed in reactions involving substituted benzoic acids is a critical aspect that is often rationalized by examining the transition states of the key reaction steps. While direct transition state analysis for this compound is not extensively documented, valuable insights can be drawn from studies on analogous systems, such as other alkoxy-substituted benzoic acids.

In rhodium-catalyzed C-H activation/annulation reactions of 3-methoxybenzoic acid, for instance, density functional theory (DFT) calculations have shown that the regioselectivity is determined by a combination of steric and electronic factors. mdpi.com The formation of different regioisomers proceeds through distinct transition states, and their relative energies dictate the product distribution. It has been found that weak non-covalent interactions, such as C-H···O interactions between the methoxy group and the supporting ligand, can play a crucial role in stabilizing one transition state over another, thereby controlling the regioselectivity. mdpi.com In the case of 3,4-dimethoxybenzoic acid, steric hindrance resulting from the repulsion between two adjacent methoxy groups can selectively favor the formation of distal regioisomers. mdpi.com

For this compound, the directing effect of the substituents is paramount in determining the regioselectivity of its synthesis and subsequent reactions. The iodination of 4-methoxybenzoic acid, for example, selectively occurs at the ortho position to the activating methoxy group. In the case of this compound, the positions of the iodo and methoxy groups are fixed, which in turn will direct any further substitution reactions.

Table 1: Factors Influencing Regioselectivity in Substituted Benzoic Acids

FactorDescriptionExample
Electronic Effects The electron-donating or -withdrawing nature of substituents influences the electron density of the aromatic ring, directing incoming electrophiles or organometallic catalysts.The electron-donating methoxy group in 4-methoxybenzoic acid directs iodination to the ortho position.
Steric Hindrance The size of substituents can block certain positions on the aromatic ring, preventing reaction at those sites.Repulsion between adjacent methoxy groups in 3,4-dimethoxybenzoic acid favors the formation of distal products. mdpi.com
Weak Non-covalent Interactions Interactions such as hydrogen bonds or C-H···O interactions can stabilize specific transition states.C-H···O interactions between a methoxy group and a catalyst's ligand can favor the formation of specific regioisomers. mdpi.com
Directing Groups Functional groups can coordinate to a catalyst, directing the reaction to a specific nearby C-H bond.The carboxylic acid group can act as a directing group in many transition metal-catalyzed C-H functionalization reactions.

Catalytic Cycle Elucidation

While a specific catalytic cycle for a reaction involving this compound is not detailed in the provided information, a general mechanistic pathway for rhodium-catalyzed C-H activation/annulation reactions of benzoic acids can be considered. Such cycles typically involve several key steps:

C-H Activation: The rhodium catalyst, often in a high oxidation state, coordinates to the benzoic acid, and through a concerted metalation-deprotonation (CMD) pathway, activates a C-H bond ortho to the carboxylic acid directing group.

Alkyne Insertion: The resulting rhodacycle then undergoes migratory insertion of an alkyne into the Rh-C bond.

Reductive Elimination: The cycle is completed by reductive elimination, which forms the final annulated product and regenerates the active catalytic species.

The nature of the supporting ligands on the rhodium center and the substituents on the benzoic acid can significantly influence the efficiency and selectivity of each of these steps. For this compound, the electronic and steric impact of the iodo and methoxy substituents would play a crucial role in modulating the energetics of the intermediates and transition states throughout the catalytic cycle.

Influence of Substituents on Reaction Rates and Selectivity

The substituents on the aromatic ring of this compound have a profound impact on its reactivity.

Iodine Atom: The large and polarizable iodine atom at the ortho position can exert both steric and electronic effects. Sterically, it can hinder the approach of reactants to the adjacent carboxylic acid group and the neighboring C-H bond. Electronically, iodine is an electron-withdrawing group through induction but can also participate in halogen bonding and other non-covalent interactions. In some reactions, the carbon-iodine bond can be cleaved, with iodine acting as a leaving group.

Methoxy Groups: The two methoxy groups at the 4- and 6-positions are strong electron-donating groups through resonance. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The positions of these groups also influence the regioselectivity of reactions. The methoxy group at the 4-position activates the ortho positions (3 and 5), while the one at the 6-position (ortho to the carboxylic acid) further influences the electronic environment around the reaction center. The presence of two methoxy groups can also lead to steric crowding, which can affect reaction rates and selectivities.

Studies on related compounds have demonstrated the significant role of methoxy groups. For example, the presence and position of methoxy groups on the benzoic acid ring have been shown to dramatically influence the regioselectivity of rhodium-catalyzed annulations. mdpi.com This is attributed to a combination of steric repulsion and stabilizing weak non-covalent interactions.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Iodo-4,6-dimethoxybenzoic acid. Through various NMR experiments, the chemical environment of each proton and carbon atom can be mapped, confirming the substitution pattern on the aromatic ring.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum provides analogous information for the carbon atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. Due to the substitution pattern, two singlets would be anticipated for the aromatic protons (H-3 and H-5), and two separate singlets for the non-equivalent methoxy groups at positions C-4 and C-6. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum would complement this by showing signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the 165-170 ppm range. The iodine-bearing carbon (C-2) would be shifted significantly upfield due to the heavy atom effect. The carbons attached to the oxygen of the methoxy groups (C-4 and C-6) would appear at downfield shifts, characteristic of oxygenated aromatic carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures; actual experimental values may vary.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-3~6.5-6.7Singlet (or narrow doublet)
H-5~6.3-6.5Singlet (or narrow doublet)
4-OCH₃~3.8-3.9Singlet
6-OCH₃~3.9-4.0Singlet
COOH>10Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures; actual experimental values may vary.

CarbonPredicted Chemical Shift (ppm)
C-1~110-115
C-2~90-95
C-3~98-102
C-4~160-163
C-5~95-99
C-6~161-164
COOH~168-172
4-OCH₃~56-57
6-OCH₃~56-57

To unambiguously assign the signals observed in 1D NMR and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a weak long-range correlation might be observed between the aromatic protons H-3 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the C-3/H-3 and C-5/H-5 pairs, as well as the methoxy carbons to their respective protons.

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its crystalline form. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), which can impact physical properties like solubility and melting point. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The calculated monoisotopic mass for the molecular formula C₉H₉IO₄ is 307.95456 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the elemental composition. Different ionization techniques can be used, resulting in various adducts. uni.lu

Table 3: Predicted High-Resolution Mass Spectrometry Data for C₉H₉IO₄ Isomers Data is for the isomer 2-iodo-4,5-dimethoxybenzoic acid, but exact mass values are applicable to this compound.

Adductm/z (Mass-to-Charge Ratio)
[M+H]⁺308.96184
[M+Na]⁺330.94378
[M-H]⁻306.94728

Source: PubChemLite uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules and monitoring reaction progress. In the synthesis or subsequent reactions of this compound, ESI-MS can be used to detect and identify reaction intermediates, byproducts, and the final product. rsc.org For instance, in a basic solution, the deprotonated molecule, or carboxylate ([M-H]⁻), would be readily observed in negative ion mode at an m/z of approximately 306.947. uni.lursc.org This allows for real-time tracking of the consumption of starting materials and the formation of products.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. ksu.edu.safrontiersin.org These methods are based on the principle that molecular bonds and groups vibrate at characteristic frequencies. ksu.edu.sa For this compound, the spectra reveal distinct peaks corresponding to its carboxylic acid, methoxy, and iodo-aromatic moieties.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which induces changes in the molecule's dipole moment. ksu.edu.sa It is particularly sensitive to polar bonds like those in the carboxyl and methoxy groups. Raman spectroscopy, conversely, is based on the inelastic scattering of monochromatic light (Raman effect) and is highly sensitive to changes in the polarizability of a molecule, making it effective for analyzing non-polar bonds and aromatic ring structures. ksu.edu.sanih.gov

The analysis of this compound would exhibit characteristic vibrational modes. The hydroxyl (-OH) stretch of the carboxylic acid group is expected to appear as a broad band in the IR spectrum. The carbonyl (C=O) stretch is also a prominent feature. The methoxy groups (-OCH₃) show characteristic C-H and C-O stretching vibrations. The aromatic ring itself has several characteristic C=C stretching and C-H bending vibrations. The presence of the heavy iodine atom influences the vibrational frequencies of the benzene (B151609) ring, particularly the C-I stretching vibration, which appears at a low frequency.

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Technique
Carboxylic Acid O-H stretch 3300 - 2500 (broad) IR
Carboxylic Acid C=O stretch 1720 - 1680 IR, Raman
Aromatic Ring C=C stretch 1630 - 1450 IR, Raman
Methoxy Group C-H stretch (in CH₃) 2950 - 2850 IR, Raman
Methoxy Group C-O stretch 1250 - 1020 IR
Aromatic Ring C-H out-of-plane bend 900 - 675 IR

This table is predictive, based on data for structurally similar compounds. Actual values may vary.

X-ray Crystallography for Solid-State Structural Analysis

For this compound, X-ray diffraction would precisely measure the geometry of the substituted benzene ring. Data from closely related structures, such as 2-Iodo-1,3-dimethoxybenzene (B102195) and other iodinated benzoic acids, provide expected values for these parameters. nih.gov The C-I bond length is a key parameter, typically around 2.09 to 2.10 Å. nih.gov The bond lengths within the aromatic ring, the carboxylic acid group (C=O and C-O), and the methoxy groups (C-O) are also determined with high precision. rsc.org The angles between the substituents and the benzene ring, such as the I-C-C angles, are crucial for understanding steric effects. nih.gov

Table 2: Representative Bond Lengths and Angles from Related Crystal Structures

Parameter Bond/Angle Typical Value Source Reference
Bond Length C-I ~2.090 Å nih.gov
Bond Length C-C (aromatic) ~1.39 Å rsc.org
Bond Length C=O (carboxyl) ~1.22 Å rsc.org
Bond Length C-O (carboxyl) ~1.31 Å rsc.org
Bond Length C-O (methoxy) ~1.36 Å rsc.org
Bond Angle I-C-C ~119.5° nih.gov

Values are derived from studies on structurally analogous compounds and serve as estimates.

The conformation of this compound is significantly influenced by the steric hindrance between the bulky iodine atom and the adjacent methoxy and carboxylic acid groups at positions 2, 6, and 1, respectively. This steric crowding forces the substituents to twist out of the plane of the benzene ring. researchgate.net The dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring is a critical parameter. In many ortho-substituted benzoic acids, this twisting is a well-documented phenomenon. researchgate.net Similarly, the methoxy groups may be pushed away from the iodine atom, leading to non-planar arrangements to minimize repulsive forces. researchgate.net The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers, and weaker C-H···O or C-I···π interactions. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose. ekb.eg

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water with an organic modifier like acetonitrile (B52724) or methanol (B129727) and a small amount of acid (e.g., phosphoric or formic acid) to suppress the ionization of the carboxyl group, is pumped through the column. ekb.egsielc.com The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Purity is determined by comparing the area of the main peak to the total area of all peaks detected, typically by a UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., ~205-254 nm). ekb.eg

Table 3: Typical HPLC Parameters for Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% acid) ekb.egsielc.com
Detector UV-Vis Diode Array Detector (DAD)
Wavelength ~205 nm ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While benzoic acids can be analyzed directly by GC, their polarity and low volatility often lead to poor peak shape and thermal degradation. Therefore, a derivatization step, such as methylation of the carboxylic acid to form the corresponding methyl ester (methyl 2-iodo-4,6-dimethoxybenzoate), is commonly performed to increase volatility and thermal stability.

The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (e.g., by electron ionization - EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound, while the retention time from the GC provides an additional layer of identification. This technique is exceptionally useful for identifying and quantifying volatile impurities. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions involving this compound. Its simplicity, speed, and low cost make it an indispensable tool in synthetic organic chemistry for qualitatively assessing the consumption of starting materials, the formation of products, and the presence of any intermediates or byproducts.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which consists of a solid adsorbent (most commonly silica (B1680970) gel) coated on a supportive backing. The plate is then placed in a sealed chamber containing a suitable mobile phase, or eluent. By capillary action, the eluent moves up the plate, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.

The polarity of the compound plays a crucial role in its mobility. Given the structure of this compound, which contains a polar carboxylic acid group and a larger, more nonpolar substituted benzene ring, its retention factor (Rƒ) will be highly dependent on the polarity of the eluent. For instance, in a nonpolar solvent system, the compound will likely have a low Rƒ value due to strong interactions between the polar carboxylic acid and the polar silica gel. Conversely, in a more polar eluent, its Rƒ value will increase as the solvent molecules more effectively compete for binding sites on the stationary phase, allowing the compound to travel further up the plate.

For monitoring a reaction, spots of the starting material(s), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) are applied to the same plate. As the reaction proceeds, the intensity of the spot corresponding to this compound will diminish, while a new spot corresponding to the product will appear and intensify. The reaction is generally considered complete when the starting material spot is no longer visible. Visualization of the spots is typically achieved under UV light (254 nm), where the aromatic ring will quench the fluorescence of the indicator-impregnated TLC plate, causing the spots to appear dark. Staining with agents like potassium permanganate (B83412) can also be used for visualization.

A representative, hypothetical TLC analysis for a reaction involving the conversion of this compound to its methyl ester is detailed in the table below.

Table 1: Hypothetical TLC Monitoring Data for Esterification of this compound

Time Point Starting Material (SM) Spot Product (P) Spot Rƒ (SM) Rƒ (P) Observations
t = 0 hr Present Absent 0.35 - Reaction initiated.
t = 1 hr Present Present 0.35 0.60 Product formation observed.
t = 2 hr Faint Strong 0.35 0.60 Reaction nearing completion.
t = 3 hr Absent Strong - 0.60 Reaction complete.

Eluent System: 30% Ethyl Acetate in Hexane (B92381) Visualization: UV light (254 nm)

Advanced Techniques for Solution-Phase Speciation

The behavior of this compound in solution, particularly its self-association and interaction with solvent molecules, is critical for understanding and controlling processes like crystallization. ucl.ac.uk While specific studies on the solution-phase speciation of this compound are not extensively documented, research on analogous substituted benzoic acids provides a framework for the advanced techniques that can be employed for such characterization. ucl.ac.ukbohrium.com These methods allow for the identification of the dominant species present in solution, which can range from monomers to hydrogen-bonded dimers or solvent-associated complexes. ucl.ac.uk

Studies on similar molecules like 2,6-dimethoxybenzoic acid have utilized a combination of spectroscopic measurements and computational methods to elucidate their behavior in various solvents. ucl.ac.ukbohrium.com These approaches are directly applicable to investigating this compound.

Spectroscopic Methods:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to the vibrational modes of functional groups, especially the carbonyl (C=O) stretching frequency of the carboxylic acid. In a non-hydrogen-bonding solvent, the C=O stretch of a monomeric carboxylic acid appears at a different frequency than that of a hydrogen-bonded dimer. By analyzing the shifts in the C=O peak in different solvents and at various concentrations, one can infer the extent of dimer formation. bohrium.com For instance, in solvents with low hydrogen bond acceptor propensity, benzoic acids tend to form hydrogen-bonded dimers. ucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for studying speciation. The chemical shift of the acidic proton of the carboxylic acid is particularly sensitive to its hydrogen-bonding environment. Changes in its chemical shift with concentration or solvent can provide quantitative information about the equilibrium between monomer and dimer forms. Similarly, the chemical shifts of the carbonyl carbon and the aromatic carbons can be affected by self-association and solvent interactions. ucl.ac.ukbohrium.com

Computational Methods:

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules in solution with an explicit representation of the solvent. ucl.ac.uk By simulating a system of this compound molecules in a chosen solvent, one can observe the formation and stability of self-associates, such as dimers stabilized by hydrogen bonds or other weak interactions like π-π stacking. ucl.ac.uk

Density Functional Theory (DFT) Calculations: DFT calculations are used to determine the geometries and interaction energies of different possible species (monomers, dimers, solvent complexes). bohrium.com This allows for a theoretical prediction of the most stable forms in the solution phase, which can then be correlated with experimental spectroscopic data.

The combination of these techniques provides a comprehensive picture of the solution-phase speciation. Understanding whether this compound exists primarily as a monomer, a dimer, or is strongly associated with the solvent is crucial, as these solution-phase structures can act as precursors to nucleation and ultimately influence the crystal form obtained during crystallization. ucl.ac.uk

Table 2: Advanced Techniques for Solution-Phase Speciation

Technique Information Provided Application to this compound
FTIR Spectroscopy Identifies hydrogen bonding (monomer vs. dimer) through C=O stretching frequency shifts. bohrium.com To determine the equilibrium between monomeric and dimeric forms in various solvents.
NMR Spectroscopy Tracks changes in the chemical shifts of acidic and aromatic protons/carbons to quantify self-association. ucl.ac.uk To measure the association constant for dimer formation.
Molecular Dynamics Simulates the dynamic behavior and association of molecules in a solvent box. ucl.ac.uk To visualize and analyze the stability of potential dimers and solvent complexes.
DFT Calculations Calculates the relative energies and stable geometries of different solution-phase species. bohrium.com To predict the most likely conformations and intermolecular interactions.

Crystallographic and Supramolecular Studies

Crystal Packing and Polymorphism of Substituted Benzoic Acids

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular forces. In substituted benzoic acids, this packing can lead to the formation of different crystalline forms, or polymorphs, each with unique physical properties.

The crystal structures of substituted benzoic acids are often characterized by common packing motifs. For instance, 2,6-dimethoxybenzoic acid, a close analogue of the title compound, is known to exhibit polymorphism. nih.gov In one polymorph, the molecules form chains stabilized by linear O-H···O hydrogen bonds, while a newer polymorph, crystallized in a tetragonal unit cell, displays dimeric units formed through pairs of O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov The presence of bulky methoxy (B1213986) groups at the ortho positions forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring, a feature also expected in 2-Iodo-4,6-dimethoxybenzoic acid. nih.gov

The ability of a compound to exist in more than one crystalline form is known as polymorphism. mdpi.com This phenomenon is common among substituted benzoic acids and presents a significant challenge in fields like pharmaceuticals, where the properties of a specific polymorph are crucial. mdpi.com Studies on 2,6-dimethoxybenzoic acid have shown that it exists as at least three polymorphs, with their formation being influenced by the crystallization method. mdpi.com The use of additives, such as polymers and surfactants, has been demonstrated to control the polymorphic outcome by either promoting the nucleation of a metastable form or inhibiting the growth of the thermodynamically stable form. mdpi.com It is plausible that this compound could also exhibit polymorphism, and its crystallization could be similarly influenced by the choice of solvent and the presence of additives.

Intermolecular Interactions in Crystalline Structures

The stability and arrangement of molecules within a crystal are dictated by a variety of intermolecular interactions, ranging from strong hydrogen bonds to weaker halogen and van der Waals forces.

A predominant feature in the crystal structures of the vast majority of carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers. This robust supramolecular synthon involves two molecules connected by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This is a well-established motif and is highly anticipated to be the primary interaction in the crystal structure of this compound. In a study of a new polymorph of 2,6-dimethoxybenzoic acid, molecules form dimeric units through such O-H···O hydrogen bonds. nih.gov

The iodine substituent in this compound introduces the possibility of halogen bonding, a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. The strength of the halogen bond can be significant, influencing crystal packing and, in some cases, directing the assembly of molecules into larger architectures. nih.gov In iodo-substituted benzoic acids, the iodine atom can act as a halogen bond donor, interacting with acceptors such as oxygen or nitrogen atoms on neighboring molecules. nih.gov The strength of this interaction can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.gov For this compound, the iodine atom could potentially form halogen bonds with the oxygen atoms of the methoxy or carboxylic acid groups of adjacent molecules, further stabilizing the crystal lattice.

Influence of Solvent on Crystal Formation and Self-Association

The choice of solvent is a critical parameter in crystallization processes, capable of dictating the resulting crystal form, or polymorph, and the nature of intermolecular self-association. Different solvents can promote the formation of distinct hydrogen-bonding networks and packing arrangements, leading to crystals with varying physical properties.

Research on the analogous compound, 2,6-dimethoxybenzoic acid (2,6-MeOBA), has demonstrated the existence of at least three polymorphic forms (I, II, and III), with their formation being highly dependent on the crystallization solvent and conditions. mdpi.com The stable polymorph, Form I, and the metastable polymorphs, Forms II and III, exhibit different molecular conformations and hydrogen-bonding patterns. researchgate.net

Evaporation Crystallization Studies of 2,6-dimethoxybenzoic acid:

Evaporation crystallization experiments from a variety of solvents have shown a clear influence on the polymorphic outcome of 2,6-MeOBA. mdpi.com The results of these studies can be summarized as follows:

Solvent ClassSolventPolymorphic Outcome
AlcoholsMethanol (B129727)Mixture of Form I and III
EthanolMixture of Form I and III
EstersEthyl acetateForm I
Isopropyl acetateForm I
KetonesAcetone (B3395972)Form III
2-ButanoneForm III
EthersTetrahydrofuran (THF)Form III
1,4-DioxaneForm III
NitrilesAcetonitrile (B52724) (MeCN)Form III
HalogenatedDichloromethaneMixture of Form I and III
HydrocarbonsToluene (B28343)Form I
ProticWaterForm I

Cooling Crystallization Studies of 2,6-dimethoxybenzoic acid:

Cooling crystallization from various solvents also highlights the role of the solvent in directing the crystallization towards a specific polymorph. mdpi.com

SolventPolymorphic Outcome
AcetoneMixture of Form I and III
Acetonitrile (MeCN)Form III
Tetrahydrofuran (THF)Form III
WaterForm I

The formation of different polymorphs is attributed to the varying solute-solvent interactions that influence nucleation and crystal growth. core.ac.uk For instance, in the case of 2,6-MeOBA, Form I consists of molecules in an anti-planar conformation linked by hydrogen-bonded chains, forming a catemer synthon. researchgate.net In contrast, the metastable Forms II and III contain molecules in a syn-planar conformation that form carboxylic acid homodimers. researchgate.net

The solvent's polarity, hydrogen bonding capability, and ability to stabilize different solute conformations in solution are key factors. For example, solvents like acetone, THF, and acetonitrile consistently yield the metastable Form III of 2,6-MeOBA, suggesting that these solvents may favor the formation of the syn-planar conformer or the homodimer synthon in solution, which then crystallizes. mdpi.com Conversely, water and toluene predominantly produce the stable Form I. mdpi.com

While these findings directly pertain to 2,6-dimethoxybenzoic acid, they provide a strong basis for understanding the potential behavior of this compound. The introduction of an iodine atom would likely influence the intermolecular interactions, potentially introducing halogen bonding as a competing or cooperating interaction with the existing hydrogen bonding motifs. This could lead to an even richer polymorphic landscape, where the choice of solvent would be a crucial tool for isolating specific crystalline forms with desired properties. Further experimental studies on this compound are necessary to fully elucidate the influence of solvents on its crystal formation and self-association.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like 2-Iodo-4,6-dimethoxybenzoic acid.

Electronic Structure and Molecular Geometry Optimization

A primary step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to achieve this. nih.gov

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the positions of the atoms until a minimum on the potential energy surface is located. mdpi.comumfcluj.ro This optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the spatial orientation of the carboxylic acid group and the two methoxy (B1213986) groups relative to the benzene (B151609) ring and the bulky iodine atom. The planarity of the molecule and any steric hindrance between the ortho substituents (iodine and a methoxy group) and the carboxylic acid group would be of particular interest.

From this optimized structure, various electronic properties can be calculated. A data table of expected parameters from such a study is presented below.

Table 1: Hypothetical DFT-Calculated Molecular Geometry and Electronic Parameters for this compound (Note: These are representative values and not from actual experimental or computational results.)

ParameterDescriptionExpected Outcome
Bond Lengths (Å)
C-ICarbon-Iodine bond length~2.10 Å
C-COOHCarbon-Carboxylic Acid bond length~1.49 Å
C=OCarbonyl bond length~1.21 Å
Bond Angles (°)
C-C-IAngle involving the iodine atom~120°
O=C-OHAngle within the carboxylic acid group~122°
Electronic Properties
Dipole MomentMeasure of molecular polarityCalculated in Debye
HOMO-LUMO GapEnergy difference between Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivityCalculated in eV
Atomic ChargesDistribution of electron density across the atoms (e.g., Mulliken or NBO charges)Calculated in atomic units

Reaction Pathway Energetics and Transition State Characterization

DFT is also instrumental in exploring the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its participation in reactions like nucleophilic substitution where the iodine atom acts as a leaving group.

Computational chemists can map out a reaction pathway by identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. researchgate.net

Calculations would provide the Gibbs free energy (ΔG) for each species along the proposed pathway. This allows for the determination of whether a reaction is thermodynamically favorable and what the kinetic barriers are. For example, studying the rotation of the carboxylic acid group would involve calculating the energy profile as the O-H bond rotates, identifying the transition state for this conformational change.

Prediction of Spectroscopic Parameters

A significant application of DFT is the prediction of various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net While the calculated frequencies are often systematically higher than experimental values, they can be scaled to provide a reliable assignment for each vibrational mode, such as the characteristic C=O stretch of the carboxylic acid, the C-I stretch, and the various aromatic ring vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra are invaluable for interpreting experimental results and confirming the identity and purity of the compound.

Molecular Dynamics (MD) Simulations for Solution Behavior

While DFT is excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent, over time. An MD simulation models the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.

Analysis of Self-Association and Solute-Solvent Interactions

In solution, benzoic acid derivatives are known to form dimers through hydrogen bonding between their carboxylic acid groups. ucl.ac.ukresearchgate.net MD simulations of this compound in various solvents (e.g., polar and non-polar) would reveal the extent of this self-association.

The simulation would track the interactions between solute molecules and between solute and solvent molecules. Analysis of the simulation trajectory could quantify the formation and lifetime of hydrogen-bonded dimers. It would also characterize solute-solvent interactions, showing how solvent molecules arrange themselves around the solute (the solvation shell) and which specific interactions (like hydrogen bonds to the methoxy or carboxyl groups) are most prevalent. ucl.ac.uk This is crucial for understanding solubility and crystallization behavior.

Table 2: Hypothetical MD Simulation Output for this compound in Solution (Note: These are representative values and not from actual experimental or computational results.)

ParameterDescriptionExample Solvent: Toluene (B28343)Example Solvent: Water
Dimer PercentagePercentage of solute molecules existing as dimersHigh (e.g., >50%)Low (e.g., <10%)
Solute-Solvent H-bondsAverage number of hydrogen bonds between a solute molecule and the solvent0High (e.g., 2-3)
Radial Distribution Function g(r)Describes the probability of finding a particle at a distance r from another particlePeak at ~2.7 Å for O-H---O=C indicates dimer formationPeak indicates water shell structure

Conformational Landscape Exploration

A single molecule can exist in different spatial arrangements or conformations, resulting from the rotation around single bonds. For this compound, key conformational degrees of freedom include the orientation of the carboxylic acid group and the two methoxy groups.

MD simulations can explore the conformational landscape of the molecule in solution by simulating its dynamic motions over nanoseconds or longer. By analyzing the trajectory, one can identify the most populated conformational states and the energy barriers for converting between them. This provides a dynamic picture of the molecule's flexibility and the preferred shapes it adopts in a liquid environment, which can influence its reactivity and biological activity.

Quantitative Structure-Activity Relationships (QSAR) in Related Benzoic Acids

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the biological activities of compounds with their physicochemical properties. In the context of benzoic acid derivatives, these models often consider electronic, steric, and hydrophobic parameters to predict the activity of new analogues.

The biological activity of substituted benzoic acids can often be rationalized by considering the electronic and steric effects of their substituents. The Hammett equation is a fundamental tool in QSAR studies, quantifying the electronic influence of meta- and para-substituents on the reactivity of a benzene ring. This is expressed through the Hammett substituent constant (σ), which reflects the electron-donating or electron-withdrawing nature of a substituent.

For ortho-substituents, as in the case of the iodo group in this compound, the situation is more complex due to the "ortho effect." This phenomenon is a combination of electronic and steric influences, and as such, standard Hammett parameters may not be directly applicable. The steric hindrance from an ortho-substituent can force the carboxylic acid group out of the plane of the benzene ring, which in turn affects its electronic interaction with the ring and its acidity.

The electronic effects of the iodo and methoxy substituents are described by their respective Hammett σ constants. The iodo group is moderately electron-withdrawing through its inductive effect, while the methoxy group is electron-donating through its resonance effect, but electron-withdrawing inductively.

SubstituentHammett Constant (σ_para)Hammett Constant (σ_meta)van der Waals Radius (Å) yale.edulums.edu.pk
Iodo (I)+0.18+0.351.98 yale.edu
Methoxy (OCH₃)-0.27+0.12-

The data in the table above illustrates the electronic properties of iodo and methoxy substituents. The positive sigma values for the iodo group indicate its electron-withdrawing nature, while the negative para-sigma value for the methoxy group highlights its electron-donating character via resonance. The steric bulk, as suggested by the van der Waals radius of iodine, is significant and would contribute to the ortho effect in this compound.

Prediction of Physico-Chemical Parameters (e.g., Collision Cross Section)

Computational methods are increasingly used to predict various physico-chemical parameters of molecules, which are crucial for understanding their behavior in analytical systems and biological environments. One such parameter is the Collision Cross Section (CCS), which is a measure of the effective area of an ion in the gas phase. CCS values are valuable in ion mobility-mass spectrometry for the identification and characterization of compounds.

The prediction of the CCS for a molecule like this compound can be approached using several computational techniques. These methods typically rely on the three-dimensional structure of the molecule and employ algorithms to calculate its interaction with a buffer gas.

Common methodologies for CCS prediction include:

Trajectory Method (TM): This is a highly accurate method that involves simulating the trajectories of a large number of buffer gas molecules around the ion. The momentum transfer between the ion and the gas molecules is calculated to determine the CCS.

Projection Approximation (PA): A faster, though generally less accurate, method that calculates the average projected surface area of the ion from multiple orientations.

Machine Learning (ML) Models: These models are trained on large datasets of experimentally determined CCS values and molecular descriptors. By learning the relationship between molecular structure and CCS, these models can predict the CCS for new compounds with high speed. Various machine learning algorithms, such as artificial neural networks and support vector machines, have been applied for this purpose. acs.orgnih.gov

Prediction MethodPrincipleRelative SpeedExpected Accuracy
Trajectory Method (TM)Simulates ion-gas collisionsSlowHigh
Projection Approximation (PA)Calculates average projected areaFastModerate
Machine Learning (ML)Learns from experimental dataVery FastHigh (within trained domain)

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The inherent functionalities of 2-Iodo-4,6-dimethoxybenzoic acid make it an ideal starting material or key intermediate for the assembly of intricate molecules. The carboxylic acid provides a handle for esterification or amidation, while the iodo-substituent serves as a linchpin for carbon-carbon bond formation through various cross-coupling reactions.

A significant application of this compound is in the synthesis of the 6H-dibenzo[b,d]pyran-6-one core structure, a scaffold present in numerous biologically active natural products. A notable example is its use in the total synthesis of chloro-substituted dibenzopyranone natural products such as Graphislactone G, and Palmariols A and B. jst.go.jp

The synthetic strategy involves an initial esterification reaction between this compound and a substituted phenol (B47542). This is followed by a palladium-mediated intramolecular biaryl coupling reaction, where the carbon-iodine bond is activated to form a new carbon-carbon bond, effectively stitching the two aromatic rings together to form the polycyclic lactone system. jst.go.jp This transformation highlights the compound's role as a key building block, providing a significant portion of the final complex structure.

Table 1: Key Reaction in the Synthesis of Dibenzo[b,d]pyran-6-one Precursors

Reactant 1 Reactant 2 Key Transformation Product Type Ref
This compound (9) 4-Chloro-3-hydroxy-5-methylphenol Esterification 4-Chloro-3-hydroxy-5-methylphenyl 2-Iodo-4,6-dimethoxybenzoate (10) jst.go.jp

This compound serves as a valuable precursor to a variety of other functionalized aromatic compounds. The iodine atom can be readily replaced through nucleophilic substitution or participate in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents onto the aromatic ring.

Furthermore, the carboxylic acid group can be strategically removed via decarboxylation. For instance, the related 2,6-dimethoxybenzoic acid can undergo decarboxylative iodination to yield 1-iodo-2,6-dimethoxybenzene. acs.org This product can then be used in subsequent coupling reactions to form biaryls, demonstrating how the initial benzoic acid structure is a precursor to other important aromatic building blocks. acs.org The versatility of the iodo- and carboxyl- groups allows chemists to use this compound as a scaffold, modifying it sequentially to build up molecular complexity.

Contributions to Novel Synthetic Methodologies

The unique reactivity of this compound and its structural analogs has contributed to the development and refinement of powerful synthetic methods that offer improved selectivity and efficiency.

The synthesis of dibenzo[b,d]pyran-6-ones from this compound is a prime example of a regioselective transformation. jst.go.jp The palladium-catalyzed intramolecular coupling occurs specifically between the iodinated carbon and a targeted C-H bond on the adjacent phenol ring, ensuring the formation of the desired six-membered lactone ring without yielding other isomeric byproducts. jst.go.jp The substitution pattern on the benzoic acid ring directs the cyclization in a predictable manner, a key principle in designing efficient synthetic routes. While not directly involving the title compound, related studies on the regioselective alkylation of dihydroxyacetophenones and iodocyclization of ethynylquinoxalines further underscore the importance of directing groups in controlling reaction outcomes on substituted aromatic systems. nih.govrsc.org

Decarboxylative cross-coupling has emerged as a powerful strategy in organic synthesis, using readily available carboxylic acids as substitutes for organometallic reagents. Research on 2,6-dimethoxybenzoic acid and related structures has been instrumental in advancing these methods. nih.govnih.gov These reactions involve the removal of the carboxylic acid group as carbon dioxide, generating an aryl radical or organometallic intermediate in situ, which then participates in a coupling reaction.

A transition-metal-free decarboxylative iodination of aromatic acids has been developed, providing a streamlined, one-pot synthesis of biaryls from two different benzoic acids. acs.org In this process, one acid is first converted to an aryl iodide via decarboxylative iodination, which then couples with an aryl species generated from the decarboxylation of the second acid. acs.org The high efficiency of the decarboxylative iodination of 2,6-dimethoxybenzoic acid, which can be performed on a multi-gram scale with near-quantitative yield, highlights the utility of this methodology for large-scale synthesis. acs.org These advancements provide more sustainable and atom-economical alternatives to traditional cross-coupling protocols.

Table 2: Examples of Decarboxylative Coupling Methodologies

Starting Material Reaction Type Key Feature Product Ref
2,6-Dimethoxybenzoic acid Decarboxylative Iodination Transition-metal-free, scalable 1-Iodo-2,6-dimethoxybenzene acs.org
2,6-Dimethoxybenzoic acid Decarboxylative Heck-type Coupling C-C bond formation Substituted Stilbene researchgate.net

Intermediates for Specialty Chemicals and Materials

This compound and its isomers are valuable intermediates in the synthesis of specialty chemicals, particularly within the realm of pharmaceutical research and materials science.

The successful synthesis of natural products like Graphislactone G and Palmariols A and B using this compound demonstrates its role in accessing complex molecules with potential biological activity. jst.go.jp These natural products are considered specialty chemicals due to their intricate structures and specific functions.

Moreover, related iodinated benzoic acid derivatives are recognized as crucial building blocks for drug development. For example, 2-Iodo-4-methoxybenzoic acid serves as an intermediate for anti-inflammatory and analgesic drugs, and its derivatives are investigated for antimicrobial and antifungal properties. The structural motif of a substituted benzoic acid is common in pharmaceuticals; for instance, 3,4-dimethoxy-6-nitrobenzoic acid is an intermediate in the synthesis of the drug Prazosin. google.com The ability to use this compound to construct complex heterocyclic systems makes it a valuable intermediate for generating libraries of compounds for pharmaceutical screening.

Future Research Directions

Development of Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.comejcmpr.com Future research on 2-Iodo-4,6-dimethoxybenzoic acid should prioritize the development of more sustainable synthetic routes.

Current methods for the synthesis of iodinated arenes can involve reagents and solvents that are not environmentally benign. researchgate.net A key research direction is the replacement of traditional iodinating agents with greener alternatives. This includes exploring the use of recyclable iodinating reagents or developing catalytic systems that utilize safer iodine sources. For instance, electrochemical methods, which can generate reactive iodine species in situ without the need for harsh chemical oxidants, present a promising green alternative. pku.edu.cn The electrochemical synthesis of related compounds like 2-iodosobenzoic acid has demonstrated the potential of this approach to offer an inherently safer production platform. researchgate.net

Exploration of Novel Catalytic Systems for Functionalization

The iodine atom in this compound makes it a versatile substrate for a variety of cross-coupling reactions, which are fundamental for constructing complex organic molecules. Future research should focus on discovering and developing novel catalytic systems to expand the range of transformations possible with this building block.

Aryl iodides are common coupling partners in transition-metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov While palladium catalysts are frequently used, there is a growing interest in employing more abundant and less toxic metals like copper, nickel, and iron. nih.govresearchgate.net Research into new ligand designs for these base-metal catalysts could lead to more efficient and selective C-C and C-heteroatom bond formations. For example, recent developments have shown gold-catalyzed C-N cross-coupling reactions of aryl iodides with nitriles, a challenging transformation, which could be applicable to this compound. nih.gov Similarly, copper nanocluster-based catalysts have enabled C-N bond formation with traditionally less reactive aryl chlorides under visible light, suggesting that similar photocatalytic approaches could be developed for aryl iodides under even milder conditions. kaust.edu.sa

Moreover, the development of catalytic systems that allow for the direct functionalization of the C-H bonds of the aromatic ring, while preserving the iodo and carboxylic acid functionalities, would be highly valuable. This would provide a more direct route to complex derivatives without the need for pre-functionalized starting materials. Palladium-catalyzed C-H iodination of arenes using other aryl iodides as the iodine source has been reported, showcasing the potential for innovative catalytic cycles. chinesechemsoc.org

Catalyst SystemReaction TypePotential Advantage
Lanthanum Oxide (La2O3)C-C CouplingEfficient, tolerant to various functional groups. nih.gov
Nickel-based CatalystsReductive Cross-CouplingCouples electrophiles, avoiding pyrophoric nucleophiles. researchgate.net
Gold-based CatalystsC-N Cross-CouplingActivates challenging nitrogen sources like nitriles. nih.gov
Copper NanoclustersPhotocatalytic C-N CouplingEnables reactions at room temperature under visible light. kaust.edu.sa
Palladium-based CatalystsC-H IodinationAllows for direct functionalization of C-H bonds. chinesechemsoc.org

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for the rational design of new molecules and reactions. Future research on this compound will greatly benefit from the integration of these approaches.

Computational tools, such as Density Functional Theory (DFT), can be used to predict the reactivity of this compound and its derivatives. researchgate.net These calculations can provide insights into reaction mechanisms, helping to optimize reaction conditions and predict the outcomes of new transformations. nih.gov For instance, computational fluid dynamics (CFD) has been used to model and optimize continuous flow reactions, identifying key factors like residence time and temperature that affect product yield. rsc.org

This predictive power can guide the design of novel derivatives with specific electronic and steric properties. By modeling the interaction of these designed compounds with biological targets or materials, researchers can prioritize the synthesis of molecules with the highest potential for desired applications. This approach has been successfully used in drug discovery, where the binding of substituted benzoic acids to proteins was predicted and then confirmed experimentally. nih.gov Machine learning and artificial intelligence are also emerging as powerful tools for reaction prediction, capable of suggesting synthetic routes to target molecules that a human chemist might not have considered. youtube.com The application of these data-driven models could accelerate the discovery of new applications for this compound.

Application in Automated and Flow Chemistry Platforms

The translation of chemical syntheses from traditional batch reactors to automated and continuous flow platforms is revolutionizing the pharmaceutical and fine chemical industries. seqens.comchemicalindustryjournal.co.uk These technologies offer numerous advantages, including enhanced safety, better process control, improved scalability, and the potential for higher yields and purities. whiterose.ac.ukrsc.org Future research should explore the integration of this compound into these advanced manufacturing platforms.

Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. chemicalindustryjournal.co.ukrsc.org The synthesis and functionalization of this compound could be significantly improved by transitioning to a continuous flow process. jst.org.in Automated systems can rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for a given transformation, a process that would be time-consuming in a batch setup. whiterose.ac.ukresearchgate.net

Furthermore, the development of end-to-end continuous processes, from starting materials to the final purified product, is a key goal. researchgate.net This involves the "telescoping" of multiple reaction steps, where the output of one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. jst.org.in Investigating the use of this compound as a key intermediate in such an automated, multi-step synthesis could lead to the efficient and on-demand production of valuable complex molecules.

Q & A

Q. What are the optimal synthetic conditions for preparing 2-Iodo-4,6-dimethoxybenzoic acid?

A high-yield method involves iodination of a dimethoxybenzoic acid precursor under acidic conditions. For example, sodium periodate (NaIO₄) in 30% aqueous acetic acid at reflux (100–110°C) for 4 hours achieves ~92% yield for analogous iodosylbenzoic acid derivatives. Critical steps include rigorous stirring, post-reaction dilution with cold water, and protection from light during isolation to prevent decomposition. Purification via filtration and washing with ice-cold water/acetone ensures purity .

Q. How can researchers verify the structural integrity of this compound?

X-ray crystallography using programs like SHELXL (part of the SHELX suite) is recommended for precise structural refinement. For solution-phase characterization, employ NMR spectroscopy: the methoxy (-OCH₃) groups typically show singlets at ~3.8–4.0 ppm (¹H NMR), while aromatic protons resonate downfield due to electron-withdrawing iodine and methoxy substituents. Cross-validate with FT-IR (C=O stretch at ~1680–1700 cm⁻¹) and mass spectrometry (m/z ~308 for [M+H]⁺) .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in airtight containers at 2–8°C to prevent degradation. In case of spills, neutralize with 5% NaOH and rinse with copious water. Avoid exposure to heat or open flames, as halogenated aromatics may release toxic fumes (e.g., HI, I₂) upon decomposition .

Advanced Research Questions

Q. How can discrepancies in reaction yields during iodination be resolved?

Yield variations often stem from reagent purity (e.g., NaIO₄ oxidation efficiency), reaction time/temperature deviations, or competing side reactions (e.g., demethylation). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry. For lower yields, consider alternative oxidizing agents (e.g., Oxone®) or microwave-assisted synthesis to enhance regioselectivity .

Q. What role does this compound play in hypervalent iodine chemistry?

The iodine(III) derivative (e.g., iodosylbenzoic acid) acts as a mild oxidant in C–H functionalization and cross-coupling reactions. The electron-donating methoxy groups stabilize the hypervalent iodine center, enhancing its electrophilicity. This compound is particularly useful in catalytic cycles for synthesizing chiral intermediates in drug discovery .

Q. How does the substitution pattern (4,6-dimethoxy vs. 4,5-dimethoxy) affect reactivity?

The 4,6-dimethoxy configuration creates a sterically hindered environment, reducing nucleophilic attack at the para position. In contrast, 4,5-dimethoxy derivatives exhibit greater electronic activation of adjacent positions, facilitating electrophilic substitution. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies improve crystallinity for X-ray analysis of iodine-containing aromatics?

Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) promotes crystal growth. For challenging cases, use SHELXD for structure solution via dual-space methods and SHELXL for refinement with anisotropic displacement parameters. Address twinning or disorder by collecting high-resolution data (≤1.0 Å) and applying restraints to methoxy/iodine groups .

Data Interpretation and Methodological Challenges

Q. How to troubleshoot conflicting spectroscopic data for iodinated benzoic acids?

Contradictions may arise from tautomerism (e.g., keto-enol in ortho-substituted acids) or paramagnetic impurities. Confirm tautomeric forms via variable-temperature NMR. For purity issues, use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate isomers. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What analytical techniques differentiate between iodine oxidation states (I⁻, I⁺, I³⁺) in derivatives?

X-ray photoelectron spectroscopy (XPS) provides direct evidence of iodine oxidation states via binding energy shifts (e.g., I³⁺ at ~620–625 eV). Raman spectroscopy identifies I–O stretches (~650–750 cm⁻¹ for I=O). Cyclic voltammetry can further elucidate redox behavior in solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.